molecular formula C18H19ClN2O5 B11023569 1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one

1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one

Cat. No.: B11023569
M. Wt: 378.8 g/mol
InChI Key: VAZTWDOZVLQLNJ-UHFFFAOYSA-N
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Description

1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one: is a chemical compound with the following structure:

Structure: C16H17ClO5\text{Structure: } \text{C}_{16}\text{H}_{17}\text{ClO}_5 Structure: C16​H17​ClO5​

It consists of an imidazolidin-2-one ring fused with a chromenone moiety. The compound’s systematic name is 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid . It is a yellow solid with a melting point of 165–167°C.

Preparation Methods

Synthetic Routes: The synthetic route to prepare this compound involves the coupling of an imidazolidin-2-one ring with a chromenone derivative. Specific synthetic methods may vary, but one approach is to react an appropriate imidazolidin-2-one precursor with a suitable chromenone intermediate.

Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. Detailed reaction conditions and mechanisms would require further investigation.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for scientific purposes.

Chemical Reactions Analysis

Reactivity: 1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one may undergo various reactions, including:

    Oxidation: It could be oxidized under certain conditions.

    Substitution: Substituents on the chromenone ring may be replaced.

    Reduction: Reduction of the carbonyl group is possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Major Products: The major products depend on the specific reaction conditions and substituents present. Further studies are needed to identify specific products.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties.

    Biological Research: Studying its effects on cellular processes.

    Chemical Industry: Exploring its use as a building block for other compounds.

Mechanism of Action

The exact mechanism of action remains to be fully elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular functions.

Properties

Molecular Formula

C18H19ClN2O5

Molecular Weight

378.8 g/mol

IUPAC Name

1-[2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetyl]imidazolidin-2-one

InChI

InChI=1S/C18H19ClN2O5/c1-2-3-4-11-7-17(23)26-14-9-15(13(19)8-12(11)14)25-10-16(22)21-6-5-20-18(21)24/h7-9H,2-6,10H2,1H3,(H,20,24)

InChI Key

VAZTWDOZVLQLNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCNC3=O

Origin of Product

United States

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